molecular formula C17H16OS B13097024 2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13097024
M. Wt: 268.4 g/mol
InChI Key: VBLXHXLXMSPGJT-UHFFFAOYSA-N
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Description

2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylacetophenone with thiobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiobenzaldehyde group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiobenzaldehyde derivatives.

Scientific Research Applications

2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved may include the modulation of oxidative stress and the disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3-Methylphenyl)-3-oxopropyl]benzaldehyde
  • 2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzene
  • 2-[3-(3-Methylphenyl)-3-oxopropyl]phenylacetaldehyde

Uniqueness

2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 3-methylphenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16OS

Molecular Weight

268.4 g/mol

IUPAC Name

2-[3-(3-methylphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C17H16OS/c1-13-5-4-8-15(11-13)17(18)10-9-14-6-2-3-7-16(14)12-19/h2-8,11-12H,9-10H2,1H3

InChI Key

VBLXHXLXMSPGJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2C=S

Origin of Product

United States

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